
6-(3-Chloropropoxy)isoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Chloropropoxy)isoquinolin-1(2H)-one is an organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a 3-chloropropoxy group attached to the sixth position of the isoquinoline ring and a carbonyl group at the first position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chloropropoxy)isoquinolin-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with isoquinoline as the core structure.
Chloropropylation: The isoquinoline undergoes a chloropropylation reaction where a 3-chloropropyl group is introduced. This can be achieved using 3-chloropropanol and a suitable catalyst under controlled conditions.
Oxidation: The resulting intermediate is then oxidized to introduce the carbonyl group at the first position, forming the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for efficient production.
化学反応の分析
Types of Reactions
6-(3-Chloropropoxy)isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropoxy group can be substituted by other nucleophiles.
Oxidation and Reduction: The carbonyl group can participate in oxidation and reduction reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield isoquinolin-1(2H)-one and 3-chloropropanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Substitution: Products vary depending on the nucleophile used.
Oxidation: Products include oxidized derivatives of the isoquinoline ring.
Reduction: Reduced forms of the compound.
Hydrolysis: Isoquinolin-1(2H)-one and 3-chloropropanol.
科学的研究の応用
6-(3-Chloropropoxy)isoquinolin-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 6-(3-Chloropropoxy)isoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.
類似化合物との比較
Similar Compounds
6-(3-Bromopropoxy)isoquinolin-1(2H)-one: Similar structure but with a bromine atom instead of chlorine.
6-(3-Methoxypropoxy)isoquinolin-1(2H)-one: Contains a methoxy group instead of a chlorine atom.
6-(3-Hydroxypropoxy)isoquinolin-1(2H)-one: Features a hydroxy group in place of the chlorine atom.
Uniqueness
6-(3-Chloropropoxy)isoquinolin-1(2H)-one is unique due to the presence of the 3-chloropropoxy group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The chlorine atom can participate in specific substitution reactions, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C12H12ClNO2 |
|---|---|
分子量 |
237.68 g/mol |
IUPAC名 |
6-(3-chloropropoxy)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C12H12ClNO2/c13-5-1-7-16-10-2-3-11-9(8-10)4-6-14-12(11)15/h2-4,6,8H,1,5,7H2,(H,14,15) |
InChIキー |
UVLFYDFWYMHGDF-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CNC2=O)C=C1OCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


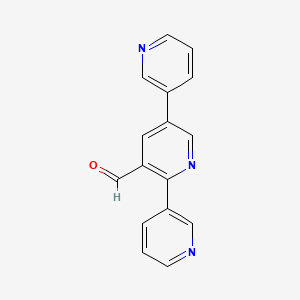
![6-{4-[(4e)-4-Imino-1,2,3-benzotriazin-3(4h)-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B13129212.png)

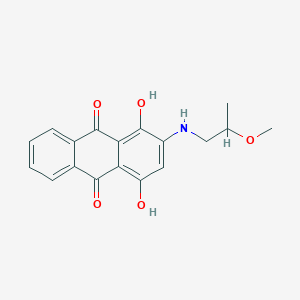
![Dipropan-2-yl[2-(acetylamino)-9h-fluoren-9-yl]phosphonate](/img/structure/B13129232.png)


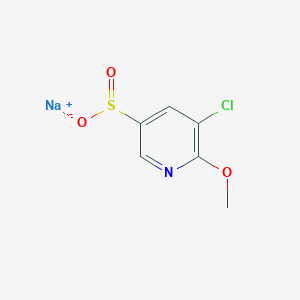

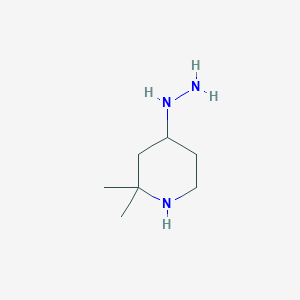
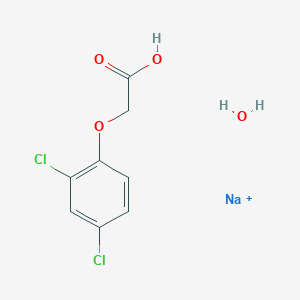

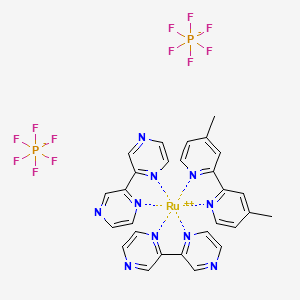
![1-[(Z)-(5-Oxofuran-2(5H)-ylidene)amino]anthracene-9,10-dione](/img/structure/B13129291.png)
